Cas no 62219-37-8 (Benzenamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-2-methyl-)
62219-37-8 structure
Product Name:Benzenamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-2-methyl-
CAS-nummer:62219-37-8
MF:C24H19NS
MW:353.47936463356
CID:453997
PubChem ID:12320167
Update Time:2025-04-19
Benzenamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-2-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-2-methyl-
- N-(2-methylphenyl)-4,6-diphenylthiopyran-2-imine
- (2E)-N-(2-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine
- 62219-37-8
- DTXSID70488356
-
- Inchi: 1S/C24H19NS/c1-18-10-8-9-15-22(18)25-24-17-21(19-11-4-2-5-12-19)16-23(26-24)20-13-6-3-7-14-20/h2-17H,1H3/b25-24+
- InChI-sleutel: YGKFELSUICBDCU-OCOZRVBESA-N
- LACHT: S1/C(/C=C(C2C=CC=CC=2)C=C1C1C=CC=CC=1)=N/C1C=CC=CC=1C
Berekende eigenschappen
- Exacte massa: 353.12397
- Monoisotopische massa: 353.12382078g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 3
- Complexiteit: 561
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 37.7Ų
Experimentele eigenschappen
- PSA: 12.36
Benzenamine, N-(4,6-diphenyl-2H-thiopyran-2-ylidene)-2-methyl- Gerelateerde literatuur
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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